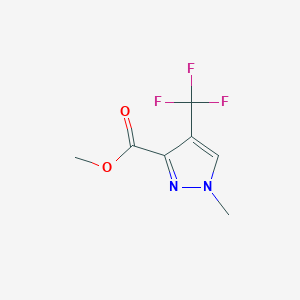![molecular formula C18H12ClN3O2S2 B12962616 2-[[2-(4-Chloro-3-methylphenyl)-2-oxoethyl]thio]-4-hydroxy-6-(2-thienyl)pyrimidine-5-carbonitrile](/img/structure/B12962616.png)
2-[[2-(4-Chloro-3-methylphenyl)-2-oxoethyl]thio]-4-hydroxy-6-(2-thienyl)pyrimidine-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2-(4-Chloro-3-methylphenyl)-2-oxoethyl)thio)-4-hydroxy-6-(thiophen-2-yl)pyrimidine-5-carbonitrile is a complex organic compound that belongs to the class of pyrimidine derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(4-Chloro-3-methylphenyl)-2-oxoethyl)thio)-4-hydroxy-6-(thiophen-2-yl)pyrimidine-5-carbonitrile typically involves multi-step organic reactions. The starting materials often include 4-chloro-3-methylbenzaldehyde, thiophene-2-carboxylic acid, and various reagents to facilitate the formation of the pyrimidine ring. Common reaction conditions may involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO), catalysts such as p-toluenesulfonic acid, and temperature control to optimize the yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include the use of larger reaction vessels, continuous flow reactors, and automated systems to ensure consistent quality and yield. Safety protocols and environmental considerations would also be crucial in an industrial setting.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring or the hydroxyl group.
Reduction: Reduction reactions could target the carbonyl group or the nitrile group.
Substitution: Substitution reactions might occur at the chloro or methyl groups on the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOCH3).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
Biologically, pyrimidine derivatives are often studied for their potential as enzyme inhibitors or receptor agonists/antagonists. This compound might exhibit similar properties, making it a candidate for drug discovery and development.
Medicine
In medicine, compounds like this are investigated for their therapeutic potential. They might be evaluated for anti-inflammatory, anti-cancer, or antimicrobial activities, among other pharmacological effects.
Industry
Industrially, such compounds could be used in the development of new materials, agrochemicals, or as additives in various formulations.
Wirkmechanismus
The mechanism of action for this compound would depend on its specific biological target. Generally, pyrimidine derivatives can interact with enzymes or receptors, modulating their activity. This interaction might involve binding to the active site of an enzyme or altering the conformation of a receptor, thereby influencing cellular pathways and physiological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-((2-(4-Chlorophenyl)-2-oxoethyl)thio)-4-hydroxy-6-(thiophen-2-yl)pyrimidine-5-carbonitrile
- 2-((2-(4-Methylphenyl)-2-oxoethyl)thio)-4-hydroxy-6-(thiophen-2-yl)pyrimidine-5-carbonitrile
Uniqueness
The uniqueness of 2-((2-(4-Chloro-3-methylphenyl)-2-oxoethyl)thio)-4-hydroxy-6-(thiophen-2-yl)pyrimidine-5-carbonitrile lies in its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the chloro and methyl groups on the phenyl ring, along with the thiophene and pyrimidine moieties, provides a distinct profile that can be exploited for various applications.
Eigenschaften
Molekularformel |
C18H12ClN3O2S2 |
|---|---|
Molekulargewicht |
401.9 g/mol |
IUPAC-Name |
2-[2-(4-chloro-3-methylphenyl)-2-oxoethyl]sulfanyl-6-oxo-4-thiophen-2-yl-1H-pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C18H12ClN3O2S2/c1-10-7-11(4-5-13(10)19)14(23)9-26-18-21-16(15-3-2-6-25-15)12(8-20)17(24)22-18/h2-7H,9H2,1H3,(H,21,22,24) |
InChI-Schlüssel |
SRKGVOUOXSXNFL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)C(=O)CSC2=NC(=C(C(=O)N2)C#N)C3=CC=CS3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![5-Pyrimidinecarboxaldehyde, 2-amino-4-[5-bromo-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-](/img/structure/B12962579.png)

![tert-Butyl 5-bromo-2,3-dihydro-1H-imidazo[1,2-a]imidazole-1-carboxylate](/img/structure/B12962591.png)




